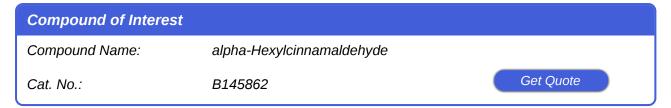


A Technical Guide to the Spectroscopic Analysis of alpha-Hexylcinnamaldehyde

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This guide provides a comprehensive overview of the spectroscopic data for **alpha-hexylcinnamaldehyde**, a common fragrance and flavoring agent. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This report details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, along with the experimental protocols for acquiring this data.

Spectroscopic Data

The following sections present the key spectroscopic data for **alpha-hexylcinnamaldehyde** in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] The ¹H and ¹³C NMR data provide detailed information about the carbonhydrogen framework of **alpha-hexylcinnamaldehyde**.

Table 1: ¹H NMR Spectroscopic Data for alpha-Hexylcinnamaldehyde (400 MHz, CDCl₃)[2][3]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.41	S	1H	Aldehydic proton (- CHO)
7.30 - 7.50	m	5H	Aromatic protons (C ₆ H ₅)
7.18	S	1H	Vinylic proton (=CH-)
2.45	t	2H	Methylene protons (- CH ₂ -) adjacent to the double bond
1.20 - 1.60	m	6H	Methylene protons of the hexyl chain
0.88	t	3H	Methyl protons (-CH₃) of the hexyl chain

Table 2: ¹³C NMR Spectroscopic Data for alpha-Hexylcinnamaldehyde (CDCl₃)[3][4]



Chemical Shift (δ) ppm	Assignment	
191.5	Aldehydic carbon (C=O)	
150.8	Vinylic carbon	
142.1	Vinylic carbon	
134.8	Aromatic carbon	
129.8	Aromatic carbons	
128.9	Aromatic carbons	
128.7	Aromatic carbons	
31.6	Methylene carbon of hexyl chain	
29.5	Methylene carbon of hexyl chain	
29.2	Methylene carbon of hexyl chain	
28.1	Methylene carbon of hexyl chain	
22.6	Methylene carbon of hexyl chain	
14.1	Methyl carbon of hexyl chain	

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Table 3: Characteristic IR Absorption Bands for alpha-Hexylcinnamaldehyde (liquid film)[3]



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	C-H stretch (aromatic)
~2950, 2870	Strong	C-H stretch (aliphatic)
~2720	Weak	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (conjugated aldehyde)
~1625	Medium	C=C stretch (alkene)
~1600, 1450	Medium-Weak	C=C stretch (aromatic ring)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [6] The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern.

Table 4: GC-MS Fragmentation Data for alpha-Hexylcinnamaldehyde (Electron Ionization)[7]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	
129	99.99	
117	99.79	
91	96.95	
115	78.81	
145	52.56	

The molecular weight of alpha-hexylcinnamaldehyde is 216.32 g/mol .[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

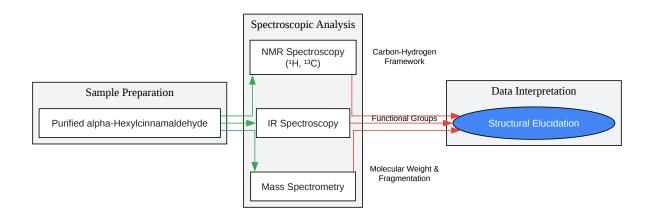


- Sample Preparation: Dissolve approximately 5-10 mg of purified alphahexylcinnamaldehyde in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).
 [1][8]
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[8]
- Data Acquisition: Transfer the solution to a clean NMR tube.[1] The ¹H and ¹³C NMR spectra are then recorded on an NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: As alpha-hexylcinnamaldehyde is a liquid at room temperature, a thin film can be prepared directly.[9]
- Data Acquisition: Apply a small drop of the neat liquid between two salt plates (e.g., NaCl), which are transparent to infrared radiation.[9] The plates are then mounted in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
- Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) to separate it from any impurities.[10]
- Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in a process called electron ionization (EI). This causes the molecules to lose an electron, forming a radical cation (molecular ion), which can then undergo fragmentation.[10]
- Mass Analysis: The resulting ions are accelerated and then separated based on their massto-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[10]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[10]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **alpha-hexylcinnamaldehyde**.





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